Unique Regulatory Indication for HSCT Antifungal Prophylaxis vs. All Other Echinocandins
Micafungin is the only echinocandin approved by the FDA for prophylaxis of Candida infections in adult and pediatric patients undergoing HSCT [1]. In the pivotal randomized, double-blind trial (N=882), micafungin 50 mg IV once daily achieved successful prophylaxis in 80.7% of patients versus 73.7% for fluconazole 400 mg IV once daily, a 7% absolute difference (95% CI: 1.5–12.5%) [2]. Neither caspofungin nor anidulafungin carries this indication in their FDA-approved labeling, which is restricted to treatment of candidemia and specific Candida infections, plus empirical therapy for febrile neutropenia (caspofungin only) [3][4]. For procurement in transplant centers and oncology formularies, this regulatory distinction makes micafungin the only echinocandin meeting HSCT prophylaxis requirements.
| Evidence Dimension | FDA-approved indication for HSCT antifungal prophylaxis |
|---|---|
| Target Compound Data | Micafungin: approved; prophylaxis success 80.7% vs fluconazole 73.7% (Δ 7%, 95% CI 1.5–12.5%) [2] |
| Comparator Or Baseline | Caspofungin: not approved for HSCT prophylaxis [3]; Anidulafungin: not approved for HSCT prophylaxis [4] |
| Quantified Difference | Qualitative regulatory exclusivity; 7% absolute superiority over fluconazole comparator in pivotal prophylaxis trial |
| Conditions | Randomized, double-blind, multicenter trial (N=882) in adult and pediatric HSCT recipients; micafungin 50 mg/day vs fluconazole 400 mg/day for mean 18 days |
Why This Matters
Procurement for transplant and oncology settings requires an echinocandin with proven HSCT prophylaxis efficacy; micafungin is the only FDA-approved option in its class, conferring formulary exclusivity.
- [1] Micafungin for Injection [FDA Highlights of Prescribing Information]. Indications and Usage. Updated 2026. View Source
- [2] Micafungin Prescribing Information, Section 14.3: Prophylaxis of Candida Infections in HSCT Recipients. Micafungin 50 mg/day vs fluconazole 400 mg/day; successful prophylaxis: 80.7% vs 73.7% (Δ 7%, 95% CI 1.5–12.5%). View Source
- [3] Caspofungin Acetate for Injection [DailyMed Label]. Indications: Empirical therapy for presumed fungal infections, treatment of candidemia and specific Candida infections, treatment of esophageal candidiasis, and treatment of invasive aspergillosis in patients refractory to or intolerant of other therapies. No HSCT prophylaxis indication. View Source
- [4] ERAXIS (anidulafungin) [DailyMed Label]. Indications: Treatment of candidemia and other forms of Candida infections (intra-abdominal abscess and peritonitis). No HSCT prophylaxis indication. View Source
